methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate is a chemical compound belonging to the chromen-3-yl family This compound is characterized by its chromen-3-yl core structure, which is a derivative of chromone, a naturally occurring compound found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification, resulting in the formation of the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The propoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromen-3-yl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to natural chromones makes it a valuable tool in studying biological processes and interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-3-yl core structure allows it to interact with enzymes and receptors involved in oxidative stress and inflammation. By modulating these pathways, the compound can exert antioxidant and anti-inflammatory effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl (4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl)acetate: This compound has a similar chromen-3-yl core structure but with a tetrazolylmethoxy group instead of a propoxy group.
Methyl (4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl)acetate: This compound features an oxopropoxy group in place of the propoxy group.
Uniqueness
The presence of the propoxy group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and biological activity .
Properties
Molecular Formula |
C17H20O5 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
methyl 2-(4,8-dimethyl-2-oxo-7-propoxychromen-3-yl)acetate |
InChI |
InChI=1S/C17H20O5/c1-5-8-21-14-7-6-12-10(2)13(9-15(18)20-4)17(19)22-16(12)11(14)3/h6-7H,5,8-9H2,1-4H3 |
InChI Key |
KQEABWBWUKNACA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C |
Origin of Product |
United States |
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